5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide

Description

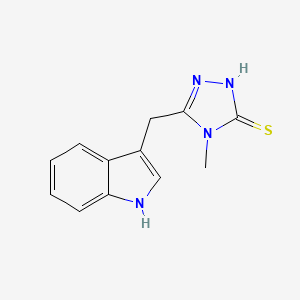

5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS 77995-35-8) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and an indol-3-ylmethylthio moiety at position 3. Its molecular formula is C₁₂H₁₂N₄S (MW: 244.32 g/mol) .

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-16-11(14-15-12(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGGUBBBRVURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of indole derivatives with triazole compounds under specific conditions. One common method involves the use of hydrazine hydrate and phthalic anhydride to form intermediate compounds, which are then further reacted to yield the target compound . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biocatalysts and environmentally friendly solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those containing triazole structures. The compound 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in January 2022 investigated the antibacterial activity of compounds related to indole and triazole derivatives. The results showed that these compounds had minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL against both sensitive and multidrug-resistant bacterial strains . The mechanism of action is believed to involve the formation of pores in the cytoplasmic membranes of bacteria, enhancing the penetration of these compounds into microbial cells .

Antifungal Properties

In addition to antibacterial effects, compounds similar to this compound have shown promising antifungal activities.

Research Insights

A comparative analysis indicated that certain derivatives exhibited significant antifungal activity against various fungal strains, with some being more effective than traditional antifungal agents . This suggests a potential application in treating fungal infections that are resistant to conventional therapies.

Cancer Research

The indole and triazole moieties are also being explored for their anticancer properties. The structural features of these compounds allow them to interact with biological targets involved in cancer progression.

Potential Mechanisms

Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Agricultural Applications

The triazole derivatives have also been studied for their potential use as fungicides in agriculture. Their ability to inhibit fungal growth makes them candidates for protecting crops from fungal diseases.

Field Trials

Field trials have demonstrated the effectiveness of similar triazole compounds in reducing fungal infections in various crops, thereby increasing yield and quality . This application could be particularly beneficial in sustainable agriculture practices.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Key Insights :

- The indole moiety in the target compound may enhance antifungal activity via interactions with fungal cytochrome P450 enzymes, similar to azole-class antifungals .

Physicochemical Properties

Notes:

- The adamantane analog’s high LogP limits its aqueous solubility, whereas the target compound’s indole group balances hydrophobicity and hydrogen-bonding capacity .

Biological Activity

5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS: 477859-10-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to illustrate its efficacy and potential therapeutic roles.

The molecular formula for this compound is C12H12N4S, with a molar mass of 244.32 g/mol. The compound features a triazole ring and an indole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4S |

| CAS Number | 477859-10-2 |

| Molar Mass | 244.32 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

- In Vitro Studies : In vitro evaluations have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against Escherichia coli and Klebsiella pneumoniae .

- Case Study : A study on derivatives of tris(1H-indol-3-yl)methylium salts revealed that compounds with similar structures to this compound displayed enhanced antibacterial properties compared to traditional antibiotics like levofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Viability Assays : In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant antiproliferative effects. For instance, certain derivatives showed over 70% inhibition of cell growth at concentrations as low as 10 μg/mL .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cell lines .

Cytotoxicity

While the antimicrobial and anticancer activities are promising, it is crucial to assess the cytotoxicity of these compounds:

Q & A

Basic: What synthetic strategies are recommended for synthesizing 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide?

Answer:

The synthesis typically involves multi-step reactions optimized for regioselectivity and yield:

Indole functionalization : Bromination or alkylation of indole derivatives to introduce the 3-ylmethyl group (e.g., using brominated furans or alkyl halides) .

Triazole ring formation :

- Step 1 : React indole-3-butanoic acid derivatives with hydrazine to form hydrazides.

- Step 2 : Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to construct the 1,2,4-triazole core .

Thiol group introduction : Alkylation or thiolation reactions (e.g., using mercaptoacetic acid or NaSH) under controlled pH (8–10) and temperature (60–80°C) .

Key considerations : Use anhydrous DMF as a solvent and triethylamine as a catalyst to minimize side reactions. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

A combination of techniques ensures accurate characterization:

- 1H NMR : Assign peaks for indole protons (δ 7.0–7.5 ppm), triazole methyl groups (δ 2.5–3.0 ppm), and sulfanyl protons (δ 1.5–2.0 ppm) .

- IR spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Optimize data collection with Mo/Kα radiation (λ = 0.71073 Å) and Olex2 for visualization .

Data table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| 1H NMR | δ 7.2 ppm (indole H) | Confirm indole substitution |

| X-ray | R-factor < 0.05 | Validate molecular geometry |

Advanced: How can researchers optimize reaction conditions to mitigate low yields in triazole-thiol synthesis?

Answer:

Common challenges include competing side reactions (e.g., oxidation of thiols or incomplete cyclization). Mitigation strategies:

- Temperature control : Maintain 60–70°C during cyclization to balance reaction rate and byproduct formation .

- pH adjustment : Use NaOH (pH 10–12) to deprotonate thiol groups and enhance nucleophilicity .

- Catalyst screening : Test transition metals (e.g., CuI or ZnCl₂) to accelerate triazole ring closure .

Case study : Substituting ethanol with DMF increased yield from 45% to 72% in analogous triazole derivatives .

Advanced: What computational approaches resolve contradictions in bioactivity data across assays?

Answer:

Discrepancies often arise from assay-specific conditions (e.g., cell line variability or enzyme isoforms). Methodological solutions:

Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., anaplastic lymphoma kinase, PDB: 2XP2). Compare binding energies (ΔG) across isoforms .

Orthogonal assays : Validate kinase inhibition (IC₅₀) via both fluorescence polarization (FP) and Western blotting .

SAR studies : Modify substituents (e.g., methyl vs. ethyl groups) to correlate structural features with activity trends .

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound?

Answer:

A multi-modal approach is recommended:

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .

- Metabolomics : Treat cell lines (e.g., HeLa or MCF-7) and analyze LC-MS data to identify perturbed pathways (e.g., apoptosis markers) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified target proteins .

Critical controls : Include inactive enantiomers (e.g., TT002 vs. TT001) to rule out nonspecific effects .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Answer:

- Solubility : Dissolve in DMSO (stock solution: 10 mM), then dilute in PBS (final DMSO ≤ 0.1%) to avoid cytotoxicity .

- Stability : Store at –20°C under nitrogen to prevent thiol oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Data table :

| Property | Value |

|---|---|

| Solubility in DMSO | >10 mM |

| Half-life (PBS, 25°C) | 48 hours |

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the triazole ring?

Answer:

The triazole ring exists in equilibrium between 1H and 4H tautomers. To confirm the dominant form:

Low-temperature XRD : Collect data at 100 K to "freeze" tautomeric states.

Electron density maps : Analyze bond lengths (C–N vs. N–N) using SHELXTL. A shorter N3–C4 bond (<1.32 Å) indicates the 4H tautomer .

DFT calculations : Compare experimental and computed tautomer energies (e.g., Gaussian09 at B3LYP/6-31G* level) .

Advanced: What strategies validate the compound’s selectivity for kinase targets over related isoforms?

Answer:

- Kinome-wide screening : Use commercial panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- CRISPR knockouts : Generate cell lines lacking specific kinases (e.g., EGFR-KO) to isolate compound effects .

- Cocrystallization : Solve structures of compound-bound kinases (e.g., PDB deposition) to identify binding pocket residues critical for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.